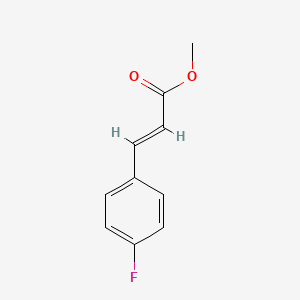

Methyl 4-fluorocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-fluorocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Methyl 4-fluorocinnamate. It includes detailed experimental protocols for its synthesis and analysis, along with a summary of its potential therapeutic applications.

Chemical and Physical Properties

This compound is a fluorinated derivative of methyl cinnamate, a naturally occurring ester. The introduction of a fluorine atom at the para position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1][2]

General Information

| Property | Value | Reference |

| Chemical Name | Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | N/A |

| Synonyms | Methyl p-fluorocinnamate | [2] |

| CAS Number | 96426-60-7 | [2] |

| Molecular Formula | C₁₀H₉FO₂ | [2] |

| Molecular Weight | 180.18 g/mol | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | N/A |

| Melting Point | 45-49 °C | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | CDCl₃ | 7.66 | d | 16.0 | Vinylic CH |

| 7.50 | dd | 8.8, 5.4 | Aromatic CH (ortho to F) | ||

| 7.08 | t | 8.6 | Aromatic CH (meta to F) | ||

| 6.34 | d | 16.0 | Vinylic CH | ||

| 3.79 | s | - | OCH₃ | ||

| ¹³C NMR | CDCl₃ | 167.3 | - | - | C=O |

| 163.9 (d, J=251.5 Hz) | - | - | C-F | ||

| 143.4 | - | - | Vinylic CH | ||

| 130.8 (d, J=3.4 Hz) | - | - | Aromatic C | ||

| 130.0 (d, J=8.5 Hz) | - | - | Aromatic CH | ||

| 116.5 (d, J=22.0 Hz) | - | - | Aromatic CH | ||

| 116.3 | - | - | Vinylic CH | ||

| 51.8 | - | - | OCH₃ | ||

| ¹⁹F NMR | CDCl₃ | -109.9 | - | - | Ar-F |

Synthesis of this compound

This compound can be synthesized through several established organic reactions. The most common methods include the Fischer esterification of 4-fluorocinnamic acid, the Heck coupling of 4-fluoro-iodobenzene with methyl acrylate, and the Wittig reaction between 4-fluorobenzaldehyde and a phosphorus ylide.

Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed reaction between 4-fluorocinnamic acid and methanol.

Materials:

-

4-fluorocinnamic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-fluorocinnamic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Caption: Fischer Esterification Workflow.

Experimental Protocol: Heck Coupling

This palladium-catalyzed cross-coupling reaction provides a route from an aryl halide and an alkene.

Materials:

-

4-fluoro-iodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.04 equivalents).

-

Add anhydrous toluene and stir the mixture for 10 minutes.

-

Add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.2 equivalents), and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

References

Methyl 4-fluorocinnamate: A Technical Guide for Scientific Professionals

CAS Number: 96426-60-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Methyl 4-fluorocinnamate. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile intermediate in the pharmaceutical and materials science industries.

Core Chemical and Physical Properties

This compound, with the CAS number 96426-60-7, is a fluorinated derivative of methyl cinnamate. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96426-60-7 | [1][2] |

| Molecular Formula | C₁₀H₉FO₂ | [1][2] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate, Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 45-49 °C | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for this compound (CDCl₃)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR (400 MHz) | 7.64 | d | 16.0 |

| 7.49 | m | ||

| 7.07 | t | 8.7 | |

| 6.38 | d | 16.0 | |

| 3.78 | s | ||

| ¹³C NMR (101 MHz) | 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 | ||

| ¹⁹F NMR (376 MHz) | -109.6 |

Source: Supporting Information from a research article.

Infrared (IR) Spectroscopy

-

C=O stretch (ester): ~1715-1730 cm⁻¹

-

C=C stretch (alkene): ~1630-1640 cm⁻¹

-

C-O stretch (ester): ~1100-1300 cm⁻¹

-

=C-H bend (alkene): ~960-980 cm⁻¹ (for the trans isomer)

-

C-F stretch (aromatic): ~1100-1250 cm⁻¹

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not explicitly available in the searched results. However, for the non-fluorinated analog, methyl cinnamate (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ is observed at m/z 162.[3] For this compound (C₁₀H₉FO₂), the expected molecular ion peak [M]⁺ would be at m/z 180.

Synthesis of this compound

This compound can be synthesized through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and desired scale.

Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound (General Procedure)

This protocol is adapted from a standard procedure for the synthesis of similar cinnamate esters.[4]

Materials:

-

Trimethyl phosphonoacetate

-

Sodium methoxide solution (25 wt% in methanol)

-

4-Fluorobenzaldehyde

-

Anhydrous Methanol

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol, sodium methoxide solution, and trimethyl phosphonoacetate under an inert atmosphere.

-

Stir the mixture at room temperature until a homogenous solution is formed, generating the phosphonate ylide in situ.

-

In a separate vial, dissolve 4-fluorobenzaldehyde in anhydrous methanol.

-

Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 10-15 minutes.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. A precipitate of the product should form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.

-

Dry the purified product under vacuum.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

References

Elucidation of the Structure of (E)-Methyl 3-(4-fluorophenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (E)-Methyl 3-(4-fluorophenyl)acrylate. The document details the compound's spectroscopic properties, experimental protocols for its synthesis, and its biological relevance as a serotonin reuptake inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Compound Identification and Properties

(E)-Methyl 3-(4-fluorophenyl)acrylate is a cinnamate ester derivative characterized by a fluorine-substituted phenyl group. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₉FO₂[1] |

| Molecular Weight | 180.18 g/mol [1] |

| CAS Number | 100891-10-9[1] |

| Appearance | White to off-white solid |

| SMILES | COC(=O)/C=C/c1ccc(F)cc1[1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of (E)-Methyl 3-(4-fluorophenyl)acrylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | d, J = 16.0 Hz | 1H | Vinylic Proton (Ar-CH=) |

| 7.53-7.50 | m | 2H | Aromatic Protons |

| 7.08 | t, J = 8.6 Hz | 2H | Aromatic Protons |

| 6.37 | d, J = 16.0 Hz | 1H | Vinylic Proton (=CH-CO) |

| 3.81 | s | 3H | Methyl Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carbonyl Carbon (C=O) |

| 163.5 (d, JCF = 250 Hz) | Aromatic Carbon (C-F) |

| 143.2 | Vinylic Carbon (Ar-CH=) |

| 130.8 (d, JCF = 3 Hz) | Aromatic Carbon |

| 130.0 (d, JCF = 8 Hz) | Aromatic Carbons |

| 117.5 | Vinylic Carbon (=CH-CO) |

| 116.2 (d, JCF = 22 Hz) | Aromatic Carbons |

| 51.8 | Methyl Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for (E)-Methyl 3-(4-fluorophenyl)acrylate are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1220 | Strong | C-F stretch (aromatic) |

| ~980 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180.0588 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols for Synthesis

(E)-Methyl 3-(4-fluorophenyl)acrylate can be synthesized via several methods, including the Heck reaction and Fischer esterification.

Synthesis via Heck Reaction

The Heck reaction provides a reliable method for the formation of the carbon-carbon bond between the aryl halide and the acrylate.

Workflow for Heck Reaction Synthesis:

Caption: Heck reaction synthesis workflow.

Detailed Protocol:

-

To a round-bottom flask, add 4-iodofluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux at 80°C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (E)-Methyl 3-(4-fluorophenyl)acrylate.

Synthesis via Fischer Esterification

This method involves the acid-catalyzed esterification of (E)-3-(4-fluorophenyl)acrylic acid.

Workflow for Fischer Esterification Synthesis:

Caption: Fischer esterification synthesis workflow.

Detailed Protocol:

-

Dissolve (E)-3-(4-fluorophenyl)acrylic acid (1.0 eq) in an excess of methanol, which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux at 65°C for 4 hours.

-

After cooling, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Activity and Signaling Pathway

(E)-Methyl 3-(4-fluorophenyl)acrylate has been identified as an inhibitor of the serotonin transporter (SERT), with an IC₅₀ of 0.14 µM.[1] SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's signal. Inhibition of this transporter leads to an increased concentration of serotonin in the synapse, which is a common mechanism of action for many antidepressant drugs.

Simplified Serotonin Transporter (SERT) Signaling Pathway and Inhibition:

Caption: Inhibition of serotonin reuptake by the title compound.

References

Physical and chemical properties of Methyl 4-fluorocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluorocinnamate is a fluorinated derivative of cinnamic acid, a naturally occurring aromatic compound. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for biological activity.[1] This compound serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique aromatic profile and stability also make it a valuable ingredient in the fragrance and cosmetics industries.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and an exploration of its potential biological relevance based on related compounds.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 96426-60-7 | [2][3] |

| Molecular Formula | C₁₀H₉FO₂ | [2][3] |

| Molecular Weight | 180.18 g/mol | [3] |

| Appearance | White to off-white solid/powder to crystal | [3][4] |

| Storage | Store at 0-8°C, in a dry place | [2][4] |

Quantitative Physical Data

| Property | Value | Reference(s) |

| Melting Point | 45-49 °C (lit.) | [3] |

| Boiling Point | 251.7 ± 15.0 °C (Predicted) | [4] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

Note: Boiling point and density are predicted values and should be considered as estimates.

Solubility

While specific quantitative solubility data for this compound is limited, general solubility information for similar compounds like methyl cinnamate suggests it is likely soluble in organic solvents such as methanol, ethanol, diethyl ether, chloroform, and dimethyl sulfoxide (DMSO), and insoluble in water.[5][6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound are consistent with its structure, showing characteristic peaks for the aromatic, vinylic, and methyl protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Peak Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 167.2 |

| Vinylic CH | 143.4, 118.4 |

| Aromatic C-F | 164.2 (d, J = 251.5 Hz) |

| Aromatic CH | 129.3 (d, J = 8.6 Hz), 116.2 (d, J = 22.0 Hz) |

| Aromatic C | 132.9 |

| Methoxy (OCH₃) | 51.8 |

Note: The provided ¹³C NMR data is a composite from sources discussing similar compounds and general principles. The coupling constant (J) for the C-F bond is a characteristic feature.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not found, the expected key peaks based on its structure would be:

-

~1710-1730 cm⁻¹: C=O stretch of the ester.

-

~1635 cm⁻¹: C=C stretch of the alkene.

-

~1600, 1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretch of the ester and C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at m/z 180.18. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and analysis of this compound.

Synthesis of this compound

Two common methods for the synthesis of cinnamic acid esters are Fischer-Speier esterification and the Heck reaction.

4.1.1. Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

-

Reaction: 4-fluorocinnamic acid + Methanol --(H⁺ catalyst)--> this compound + Water

-

Detailed Protocol:

-

To a solution of 4-fluorocinnamic acid (1 equivalent) in an excess of methanol (which also acts as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[7][8][9]

-

Reflux the reaction mixture for 1-10 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

4.1.2. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10]

-

Reaction: 4-Fluoro-iodobenzene + Methyl acrylate --(Pd catalyst, base)--> this compound

-

Detailed Protocol:

-

To a reaction vessel, add 4-fluoro-iodobenzene (1 equivalent), methyl acrylate (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate).[10][11]

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is outlined below.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Reactivity and Potential Biological Activity

The presence of the fluorine atom at the para-position of the phenyl ring enhances the electrophilicity of the aromatic ring and influences the reactivity of the entire molecule.[1] This can lead to altered reaction kinetics and potentially unique biological activities compared to its non-fluorinated counterpart.

General Reactivity

-

Enhanced Electrophilicity: The electron-withdrawing nature of fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.

-

Stability: The C-F bond is very strong, contributing to the overall stability of the molecule.[1]

-

Ester Group Reactivity: The ester functional group can undergo typical reactions such as hydrolysis (to 4-fluorocinnamic acid), transesterification, and reduction.

Biological Activity of Cinnamic Acid Derivatives (General)

-

Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and protein kinases.[7][14][15] The mechanism of inhibition can be competitive, non-competitive, or mixed-type.[16] The introduction of fluorine can enhance binding affinity to enzyme active sites.[16]

-

Antimicrobial Activity: Many cinnamic acid derivatives exhibit antibacterial and antifungal properties, potentially by disrupting cell membrane integrity.[12]

-

Anti-inflammatory Effects: Some derivatives have been shown to exert anti-inflammatory effects, in some cases through the inhibition of the NF-κB signaling pathway.[12]

-

Anticancer Properties: Certain cinnamic acid derivatives have demonstrated cytotoxic effects on cancer cell lines and can induce apoptosis.[14]

-

Modulation of Signaling Pathways: Studies on related compounds suggest potential involvement in pathways such as PKA and p38-MAPK.[2]

The following diagram illustrates a generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors. It is important to note that this is a conceptual representation and not specific to this compound.

Caption: Generalized mechanism of action for cinnamic acid derivatives as enzyme inhibitors.

Applications

This compound is a valuable compound with a range of current and potential applications:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][2]

-

Cosmetic Applications: It is used in cosmetic formulations as a skin-conditioning agent, contributing to enhanced texture and absorption in skincare products.[2]

-

Polymer Chemistry: The compound is employed in the formulation of specialty polymers, where the fluorine substitution can impart improved thermal stability and mechanical properties.[1]

-

Aromatic Compounds: It is used in the production of aromatic compounds, contributing unique scent profiles to the flavor and fragrance industry.[1]

-

Organic Synthesis: Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules.[1]

Conclusion

This compound is a fluorinated cinnamic acid ester with well-defined physicochemical properties and significant potential in various scientific and industrial fields. Its synthesis is achievable through established organic reactions, and its structure can be readily confirmed by standard spectroscopic techniques. While specific biological signaling pathways involving this compound are yet to be fully elucidated, the broader class of cinnamic acid derivatives exhibits a wide range of biological activities, suggesting that this compound may hold promise as a lead compound in drug discovery and development. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, predominantly trans 97 96426-60-7 [sigmaaldrich.com]

- 4. 96426-60-7 CAS MSDS (this compound 97% PREDOMIN&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 15. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

Spectroscopic Profile of Methyl 4-fluorocinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-fluorocinnamate, a compound of interest in organic synthesis and pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.67 | d | 16.0 | 1H | Ar-CH= |

| 7.52 - 7.46 | m | - | 2H | Ar-H (ortho to F) |

| 7.12 - 7.06 | m | - | 2H | Ar-H (meta to F) |

| 6.35 | d | 16.0 | 1H | =CH-COOCH₃ |

| 3.78 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O |

| 164.2 (d, J=252.5 Hz) | C-F |

| 143.4 | Ar-CH= |

| 130.8 (d, J=3.0 Hz) | Ar-C (ipso) |

| 129.9 (d, J=8.0 Hz) | Ar-CH (ortho to F) |

| 116.2 (d, J=22.2 Hz) | Ar-CH (meta to F) |

| 117.2 | =CH-COOCH₃ |

| 51.7 | -OCH₃ |

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for this compound was not directly available. The data presented is based on the analysis of structurally similar compounds, such as methyl cinnamate and other para-substituted cinnamic acid esters.[1][2][3]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1715 | Strong | C=O stretch (conjugated ester) |

| ~1640 | Strong | C=C stretch (alkene) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-F stretch |

| ~980 | Strong | =C-H bend (trans alkene) |

| ~840 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Note: An experimental mass spectrum for this compound was not directly available. The predicted fragmentation pattern is based on the known behavior of similar cinnamate esters under electron ionization.[1][4][5][6]

Table 4: Predicted Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - OCH₃]⁺ |

| 121 | High | [M - COOCH₃]⁺ |

| 109 | Moderate | [C₇H₆F]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (typically 1024) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Electron Ionization Mass Spectrometry (EI-MS): The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

References

- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-CHLOROCINNAMATE(7560-44-3) IR Spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 6. Methyl cinnamate(103-26-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 4-fluorocinnamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-fluorocinnamate is a cinnamic acid ester derivative with applications in organic synthesis and as a precursor in the development of various pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, including detailed experimental protocols and spectral data interpretation.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired on a 400 MHz and 101 MHz spectrometer, respectively, using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.80 | Singlet (s) | N/A | 3H |

| H-α (vinylic) | 6.32 | Doublet (d) | 16.0 | 1H |

| H-β (vinylic) | 7.66 | Doublet (d) | 16.0 | 1H |

| Aromatic (ortho to -F) | 7.00 - 7.15 | Multiplet (m) | N/A | 2H |

| Aromatic (meta to -F) | 7.47 - 7.52 | Multiplet (m) | N/A | 2H |

Note: The assignments for the aromatic protons are based on typical splitting patterns and electronic effects of the substituents.

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | 51.8 |

| C-α | 115.7 |

| C-β | 143.4 |

| C-ipso | 130.4 (d, JCF = 3.5 Hz) |

| C-ortho | 129.9 (d, JCF = 8.5 Hz) |

| C-meta | 116.1 (d, JCF = 22.0 Hz) |

| C-para (C-F) | 163.8 (d, JCF = 251.0 Hz) |

| C=O | 167.4 |

Note: The assignments are based on chemical shift predictions and observed carbon-fluorine couplings.

Experimental Protocols

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Gentle vortexing can be applied to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.

-

Labeling: Clearly label the NMR tube with the sample identification.

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Room temperature (typically 298 K).

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Mandatory Visualizations

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: A generalized workflow for NMR sample analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-fluorocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Mass Spectrum and Fragmentation Analysis

The structure of Methyl 4-fluorocinnamate (C₁₀H₉FO₂) suggests several likely fragmentation pathways under electron ionization. The molecular ion (M⁺˙) is expected to be observed, and its fragmentation will be dictated by the presence of the aromatic ring, the α,β-unsaturated ester functionality, and the fluorine substituent.

Key Predicted Fragmentation Pathways:

-

Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This is often a prominent peak in the spectrum.

-

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the vinyl group and the carbonyl group can result in the loss of the carbomethoxy radical.

-

Formation of the Fluorotropylium Ion: Rearrangement and subsequent fragmentation of the aromatic portion can lead to the formation of a stable fluorotropylium cation.

-

Cleavage within the Ester Group: Fragmentation can also occur within the ester group itself, leading to smaller characteristic ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 180 | [C₁₀H₉FO₂]⁺˙ (Molecular Ion) | [FC₆H₄CH=CHCOOCH₃]⁺˙ | Moderate |

| 149 | [C₉H₆FO]⁺ | [FC₆H₄CH=CHCO]⁺ | High |

| 121 | [C₇H₄FO]⁺ | [FC₆H₄CO]⁺ | Moderate |

| 109 | [C₆H₄F]⁺ | [FC₆H₄]⁺ | Moderate |

| 95 | [C₆H₄F]⁺ | [FC₆H₄]⁺ | Moderate |

| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of this compound using GC-MS with an electron ionization source, based on standard methods for small molecule analysis.[4][5]

2.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.

2.2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[6]

-

Ionization Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: A suitable delay to prevent the solvent peak from overwhelming the detector (e.g., 3 minutes).

2.4. Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern to elucidate the structure and compare it with the predicted data.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted fragmentation of the molecular ion.

Caption: Fragmentation of the aromatic portion.

Conclusion

The predictable fragmentation pattern of this compound, dominated by the loss of the methoxy group and subsequent cleavages, provides a solid basis for its identification using mass spectrometry. The experimental protocol outlined in this guide offers a robust starting point for method development. By combining the predicted fragmentation data with empirical results, researchers can confidently identify and characterize this compound in their samples.

References

Literature review on fluorinated cinnamic acid esters

An In-depth Technical Guide to Fluorinated Cinnamic Acid Esters for Drug Development

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.[3][4]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool to modulate their physicochemical and biological properties.[5][6] Fluorination can enhance metabolic stability, improve bioavailability, increase binding affinity to target proteins, and alter acidity and lipophilicity.[5][6] This guide provides a comprehensive literature review on fluorinated cinnamic acid esters, focusing on their synthesis, physicochemical characteristics, and biological activities. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key biological pathways to support the rational design of new and improved therapeutics.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine to the cinnamic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[7] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect.[7] The influence on lipophilicity is more complex; while highly electronegative, fluorine is small and can engage in hydrophobic interactions, often leading to subtle changes in the logP value depending on the molecular context.[7]

| Compound | Structure | pKa | logP |

| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[7] |

| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[7] |

| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted)[7] |

| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated)[7] |

Synthesis of Fluorinated Cinnamic Acid Esters

The synthesis of fluorinated cinnamic acid esters can be achieved through various organic reactions. A common approach involves the esterification of a corresponding fluorinated cinnamic acid with an alcohol. The activation of the carboxylic acid is often required to facilitate the reaction. Fluorinated esters themselves can also serve as activated intermediates for further transformations.[8][9]

Key synthetic strategies include:

-

Fischer Esterification: Direct acid-catalyzed esterification of a fluorinated cinnamic acid with an alcohol. Boron trifluoride etherate (B(C6F5)3) can be used as a catalyst.[10]

-

Steglich Esterification: A mild esterification using dicyclohexylcarbodiimide (DCC) or other coupling agents to activate the carboxylic acid, allowing for reaction with an alcohol under gentle conditions.[11]

-

Acyl Chloride Formation: Conversion of the fluorinated cinnamic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol.[12]

-

Use of Fluorinated Activating Agents: Reagents like pentafluoropyridine (PFP) can be used for in situ formation of an active acid fluoride, which then readily reacts with alcohols to form esters.[10]

Below is a generalized workflow for the synthesis and evaluation of these esters.

Biological Activities and Therapeutic Potential

Fluorination can significantly enhance the biological efficacy of cinnamic acid derivatives. The position and number of fluorine substituents are critical determinants of potency and selectivity against various biological targets.[7]

Antimicrobial and Antifungal Activity

Cinnamic acid derivatives are known for their antimicrobial properties.[2] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[7] The introduction of a difluoromethyl group, for instance, enhanced antibacterial activity and selectivity towards Mycobacterium smegmatis.[13]

| Compound/Derivative | Target Organism | Activity (MIC/EC50) | Reference |

| Fluorinated Cinnamic Acids | Mycobacterium tuberculosis | Enhanced activity noted | [7] |

| 3'-Difluoromethyl-4'-methoxycinnamoyl Amides (e.g., 11b, 11g) | Mycobacterium smegmatis | MIC = 8 µg/mL | [13] |

| 3-fluoro-4-methoxyphenyl caffeate (66) | Candida albicans ATCC 10231 | MIC50 = 421 µM | [14] |

| Cinnamic Acid Esters (General) | Various plant pathogenic fungi | EC50 = 17.4-28.6 µg/mL | [15] |

Anticancer Activity

Numerous studies have reported the in vitro cytotoxicity of cinnamic acid derivatives against various cancer cell lines.[1][3] Fluorinated analogs have shown promising results. For example, amides derived from 3,4-methylenedioxy cinnamic acid bearing a 4-fluorophenethyl substituent displayed significant antiproliferative properties.[16] Other studies have shown that cinnamic acid derivatives can induce cell cycle arrest and apoptosis in carcinoma cell lines, with IC50 values ranging from 42 to 166 µM.[17]

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Cinnamic Acid Derivatives (General) | HeLa, K562, Fem-x, MCF-7 | IC50 = 42 - 166 µM | [17] |

| Brefeldin A 4-O-(4)-dimethylaminocinnamate (33) | HepG2 (Liver Cancer) | IC50 = 0.29 µM | [18] |

| Brefeldin A 4-O-(4)-dimethylaminocinnamate (33) | BEL-7402 (Liver Cancer) | IC50 = 0.84 µM | [18] |

| Piperoniloyl amide with 4-fluorophenethyl substituent (7e) | Colorectal Cancer Cells | ~40% viability reduction at 100 µM | [16] |

Anti-inflammatory Activity: COX-2 Inhibition

Cinnamic acid derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[7] Fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable trait for anti-inflammatory drugs to reduce side effects.[7]

Neuroprotective Activity

Derivatives of cinnamic acid have demonstrated neuroprotective effects in various models of neurodegenerative disorders.[1][19] They can protect against oxidative stress, H₂O₂-induced neurotoxicity, and Aβ-induced neurotoxicity.[20][21] The ability of some derivatives to cross the blood-brain barrier makes them promising candidates for treating central nervous system disorders.[1] For instance, flavonoid-cinnamic acid hybrids have shown significant neuroprotection in both in vitro and in vivo models of Alzheimer's disease.[22]

| Compound/Derivative | Model | Effect | Reference |

| Ferulic Acid (FA) | Ischemia/Reperfusion (in vivo/in vitro) | Attenuated memory impairment, reduced apoptosis and oxidative stress | [19] |

| Caffeic Acid | PC12 cells (Aβ-induced neurotoxicity) | Neuroprotective at 55.5 and 111 µM | [21] |

| N-propyl cinnamamide | Acetylcholinesterase (AChE) Inhibition | IC50 = 8.27 µM | [20] |

| 2-methyl heptyl benzoate | SH-SY5Y cells (H₂O₂ and Aβ₁₋₄₂ induced-neurotoxicity) | Potent neuroprotection | [20] |

Other Enzyme Inhibition

Fluorinated cinnamic acid esters have also been evaluated as inhibitors of other enzymes. For example, derivatives have been designed as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[12]

| Compound | Target Enzyme | Activity (IC50) | Reference |

| Paeonol-Cinnamic Ester (5a) | Mushroom Tyrosinase | 2.0 µM | [12] |

| Paeonol-Cinnamic Ester with 4-fluoro (5g) | Mushroom Tyrosinase | 8.3 µM | [12] |

| Thymol-Cinnamic Ester (6a) | Mushroom Tyrosinase | 10.6 µM | [12] |

| Saturated Cinnamic Acid Derivative | Chorismatases / Isochorismatases | µM to low mM range | [23] |

Experimental Protocols

General Synthesis of Cinnamic Acid Esters via Acyl Chloride

This protocol is a generalized procedure based on methods described in the literature for the synthesis of cinnamic acid esters.[12]

-

Acid Chloride Formation: To a solution of the desired fluorinated cinnamic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

-

Esterification: The crude acyl chloride is dissolved in a dry, inert solvent. The desired alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) are added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 4-12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude ester is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure fluorinated cinnamic acid ester.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[24]

MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability, as described for evaluating cinnamic acid derivatives.[17][18]

-

Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The fluorinated cinnamic acid ester is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. A control group receives medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C and 5% CO₂.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Fluorinated cinnamic acid esters represent a promising class of compounds with a wide range of biological activities relevant to drug development. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties, leading to enhanced potency and selectivity for various therapeutic targets, including those in cancer, infectious diseases, inflammation, and neurodegenerative disorders. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them an attractive scaffold for further optimization. This guide has summarized the key quantitative data and experimental methodologies to provide a solid foundation for researchers aiming to explore and develop the next generation of therapeutics based on this versatile chemical framework.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. ikprress.org [ikprress.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

- 17. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New brefeldin A-cinnamic acid ester derivatives as potential antitumor agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

A Technical Guide to Sourcing Methyl 4-fluorocinnamate for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the R&D pipeline. Methyl 4-fluorocinnamate (CAS No. 96426-60-7), an important building block in the synthesis of pharmaceuticals and other advanced materials, requires careful sourcing to ensure purity and reliability.[1] This technical guide provides an overview of commercial suppliers, a summary of common synthetic routes with detailed protocols, and a standardized workflow for the procurement of this research chemical.

Commercial Suppliers and Product Specifications

Identifying a reliable supplier is paramount for research consistency. Key factors for consideration include purity, available quantities, and proper documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table summarizes data from several commercial suppliers of this compound for research and laboratory use.

| Supplier | Purity Specification | Available Quantities | CAS Number |

| Chem-Impex | Not specified | 1 g, 5 g, 25 g | 96426-60-7[1] |

| ChemScene | ≥98% | Custom/Varies | 96426-60-7[2] |

| CP Lab Safety | min 97% (predominantly trans) | 100 g | 96426-60-7[3] |

| Sigma-Aldrich | 97% (predominantly trans) | Product Discontinued | 96426-60-7 |

| Amole Biotechnology | Not specified | Varies | 96426-60-7[4] |

| Acmec Biochemical | Not specified | 25 g | 96426-60-7[5] |

Procurement Workflow for Research Chemicals

The acquisition of specialized chemicals for research involves a multi-step process to ensure safety, compliance, and alignment with project requirements.[6][7][8] This workflow can be standardized to improve efficiency and reduce the risk of errors.

Experimental Protocols for Synthesis

This compound is commonly synthesized via established organic chemistry reactions. The Wittig and Heck reactions are two powerful methods for forming the carbon-carbon double bond central to the cinnamate structure.

Synthesis via the Wittig Reaction

The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones.[9] For this compound, this involves the reaction of 4-fluorobenzaldehyde with a stabilized phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane. Stabilized ylides typically favor the formation of the (E)-alkene, which corresponds to the desired trans isomer of the cinnamate.[9][10]

Detailed Methodology (Adapted from protocols for similar cinnamate esters): [9][11]

-

Reagent Preparation : In a dry reaction vessel equipped with a magnetic stirrer, dissolve the Wittig reagent, (carbomethoxymethylene)triphenylphosphorane, in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Reaction Initiation : Add 4-fluorobenzaldehyde to the solution. The stoichiometric ratio of the aldehyde to the ylide is typically around 1:1.15 to ensure complete consumption of the aldehyde.[9]

-

Reaction Conditions : Stir the mixture at room temperature. The reaction can often be conducted without external heating, especially as it is a solvent-free or mild-solvent reaction.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture may form a solid (triphenylphosphine oxide byproduct). If so, add a non-polar solvent like hexane or heptane to precipitate the byproduct fully, while the desired ester remains in solution.

-

Purification : Filter the mixture to remove the triphenylphosphine oxide. Wash the filtrate with a saturated sodium bisulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[12] To synthesize this compound, 4-fluoro-iodobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is highly efficient for C-C bond formation and generally exhibits good stereoselectivity for the trans product.[13][14]

Detailed Methodology (General Protocol): [13][15]

-

Catalyst and Reagent Setup : To a screw-capped tube or reaction flask, add the aryl halide (e.g., 4-fluoro-iodobenzene, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.2 equiv.), a base (e.g., triethylamine, 1.0-2.0 equiv.), and a suitable solvent (e.g., Cyrene, DMF, or acetonitrile).[13]

-

Catalyst Addition : Add the palladium catalyst (e.g., 10% w/w Pd/C or Pd(OAc)₂) to the mixture.[13] The catalyst loading is typically low (e.g., 0.5-5 mol%).

-

Reaction Conditions : Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 100-150 °C) for the required duration (1-24 hours).[13] Monitor the reaction's progress by TLC or GC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.[13]

-

Extraction and Purification : Dilute the filtrate with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Isolation : The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. Selling Leads page 100 Shanghai Acmec Biochemical Technology Co., Ltd. - Selling Leads [acmec.lookchem.com]

- 6. montfortlabs.com [montfortlabs.com]

- 7. go.zageno.com [go.zageno.com]

- 8. clinicallab.com [clinicallab.com]

- 9. webassign.net [webassign.net]

- 10. researchgate.net [researchgate.net]

- 11. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 12. benchchem.com [benchchem.com]

- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to Substituted Cinnamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamates, a versatile class of organic compounds derived from cinnamic acid, have emerged as a focal point in medicinal chemistry and drug discovery. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has led to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and background of substituted cinnamates, detailing their synthesis, chemical properties, and diverse pharmacological applications. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, offering a curated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to accelerate further research and development in this promising field.

Introduction: The Rise of Substituted Cinnamates

Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and have been utilized in traditional medicine for centuries.[1] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical synthesis and modification.[2] The exploration of substituted cinnamates has unveiled a treasure trove of compounds with significant therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The ability to strategically modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of their pharmacological profiles, making them highly attractive candidates for modern drug development programs.

Synthesis of Substituted Cinnamates: A Chemist's Toolkit

The synthesis of substituted cinnamates can be achieved through various established organic reactions, allowing for the creation of diverse chemical libraries for biological screening. Key synthetic strategies include:

-

Perkin Reaction: This classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base to yield an α,β-unsaturated carboxylic acid, which can then be esterified to produce the corresponding cinnamate.

-

Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (such as an acrylate) in the presence of a base, offering a highly efficient route to substituted cinnamates.

-

Fischer Esterification: This method involves the direct esterification of a substituted cinnamic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

-

Other Methods: Other notable methods include the Claisen-Schmidt condensation, Knoevenagel condensation, and various modern C-H activation strategies.[4]

Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate via Fischer Esterification

This protocol provides a standard laboratory procedure for the synthesis of a simple substituted cinnamate.

Materials:

-

trans-Cinnamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a designated period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl cinnamate.

-

Purify the product by distillation or column chromatography if necessary.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Biological Activities of Substituted Cinnamates: A Quantitative Overview

The therapeutic potential of substituted cinnamates is underscored by a wealth of quantitative data from in vitro and in vivo studies. The following tables summarize key findings in the areas of antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Selected Substituted Cinnamates (MIC Values)

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |

| Methyl Cinnamate | - | Candida albicans | - | 789.19 | [5] |

| Ethyl Cinnamate | - | Candida albicans | - | 726.36 | [5] |

| Propyl Cinnamate | - | Candida albicans | - | 672.83 | [5] |

| Butyl Cinnamate | - | Candida albicans | - | 626.62 | [5] |

| 4-Methoxycinnamic acid | 4-Methoxy | Staphylococcus aureus | - | 50.4 - 449 | [3] |

| Sinapic acid | 3,5-Dimethoxy, 4-Hydroxy | Staphylococcus aureus | - | 558 | [3] |

| 1-Cinnamoylpyrrolidine | Pyrrolidine amide | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 0.5 | - | [6] |

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3-Fluoro, 4-Trifluoromethyl (anilide) | MRSA | - | 12.9 - 25.9 | [7] |

Table 2: Anticancer Activity of Selected Substituted Cinnamates (IC50 Values)

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Cinnamoyl-4-(4-methoxyphenyl)aminothienopyrimidine | Thienopyrimidine derivative | A549 (Lung) | 0.04 | [8] |

| 6-Cinnamoyl-4-(4-methoxyphenyl)aminothienopyrimidine | Thienopyrimidine derivative | HeLa (Cervical) | 0.004 | [8] |

| 6-Cinnamoyl-4-(4-chlorophenyl)aminothienopyrimidine | Thienopyrimidine derivative | HeLa (Cervical) | 0.033 | [8] |

| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 2-Quinolone hybrid | HCT-116 (Colon) | 1.89 | [9] |

| N–[(2–(4-bromobenzyl)methylthio)phenylsulfonyl]cinnamamide | Naphthalen-sulfonamide derivative | A549 (Lung) | < 10 µg/mL | [1] |

| N–[(2–(4-chlorobenzyl)methylthio)phenylsulfonyl]cinnamamide | Naphthalen-sulfonamide derivative | A549 (Lung) | < 10 µg/mL | [1] |

Mechanisms of Action: Unraveling the Signaling Pathways

Substituted cinnamates exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain substituted cinnamates, such as Caffeic Acid Phenethyl Ester (CAPE), have been shown to inhibit NF-κB activation.[6][10] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[11][12]

References

- 1. Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranilast attenuates lipopolysaccharide‑induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proceedings.uin-alauddin.ac.id [proceedings.uin-alauddin.ac.id]

- 10. Caffeic acid phenethyl ester inhibits nuclear factor-kappaB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-fluorocinnamate: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-fluorocinnamate, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high stereoselectivity, yielding predominantly the (E)-alkene. This method offers advantages such as mild reaction conditions and a simplified purification process due to the water-soluble nature of the phosphate byproduct. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction